molecular formula C6H9ClN2O2 B6220714 methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride CAS No. 2758000-91-6

methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride

Cat. No.: B6220714
CAS No.: 2758000-91-6
M. Wt: 176.6
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Description

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride: is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 1-position and a carboxylate group at the 5-position of the imidazole ring, with an additional hydrochloride moiety for increased solubility and stability.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-methylimidazole with chloroform in the presence of a strong base, followed by hydrolysis and esterification.

  • Industrial Production Methods: On an industrial scale, the compound is often produced via a multi-step synthesis starting from simpler precursors such as imidazole and methyl acrylate, followed by various functional group modifications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding imidazole derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to convert the carboxylate group to a primary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Imidazole-5-carboxylic acid derivatives.

  • Reduction Products: Imidazole-5-methanol derivatives.

  • Substitution Products: Various alkylated imidazoles.

Scientific Research Applications

Chemistry: Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and fine chemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of drugs targeting various diseases, such as hypertension and inflammation. Industry: It is employed as a specialty solvent and a precursor to ionic liquids, which are used in various industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating biological processes. The specific pathways involved depend on the biological context and the nature of the target molecule.

Comparison with Similar Compounds

  • 1-Methylimidazole: A closely related compound with similar applications in pharmaceuticals and industry.

  • Imidazole-5-carboxylic acid: A derivative with applications in organic synthesis and drug development.

  • N-methylimidazole: Another imidazole derivative used as a solvent and base in various chemical reactions.

Uniqueness: Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride is unique in its combination of functional groups, which allows for diverse chemical reactivity and broad applicability in scientific research and industrial processes.

Properties

CAS No.

2758000-91-6

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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